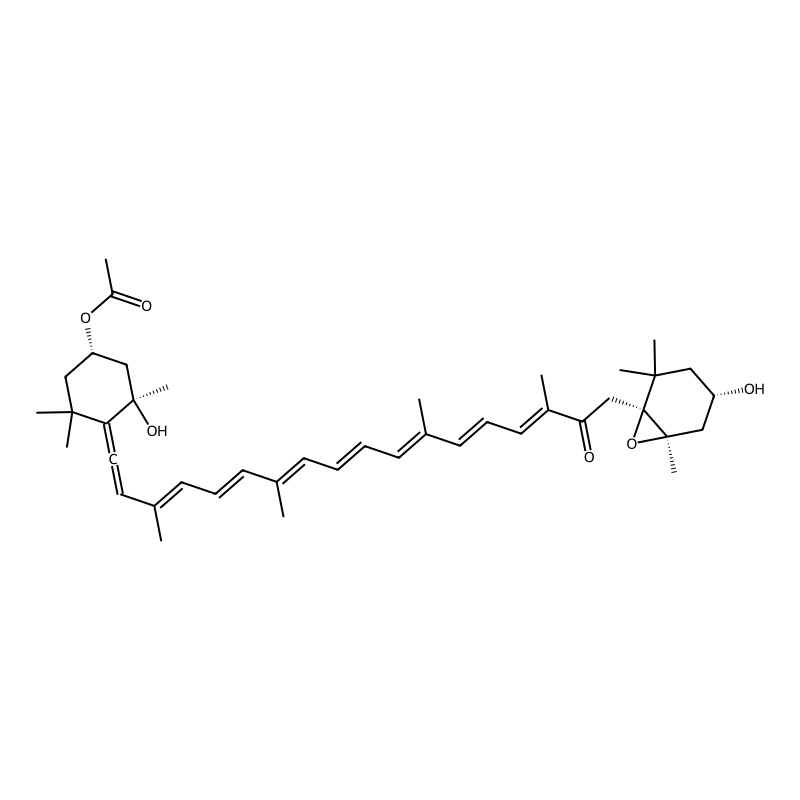

Fucoxanthin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Fucoxanthin (CAS 3351-86-8) is a marine xanthophyll carotenoid characterized by an allenic bond, a 5,6-monoepoxide, and nine conjugated double bonds [1]. In procurement contexts, it is primarily sourced from brown algae (Phaeophyceae) and is procured for its targeted metabolic regulatory properties, specifically in lipid metabolism and adipocyte differentiation. Unlike baseline carotenoids used primarily as colorants or generic antioxidants, fucoxanthin is a specialized active ingredient. Its procurement requires strict attention to its inherent thermolability, susceptibility to oxidative degradation, and requirement for specialized lipid or biopolymer delivery systems to ensure adequate bioavailability of its primary active metabolite, fucoxanthinol [1].

Substituting fucoxanthin with more common, structurally related carotenoids like astaxanthin, lutein, or beta-carotene fundamentally alters the therapeutic and formulation profile. While astaxanthin and beta-carotene are highly efficient singlet oxygen quenchers, they lack fucoxanthin's specific ability to upregulate Uncoupling Protein 1 (UCP1) in white adipose tissue (WAT)—the primary mechanism for its metabolic efficacy [1]. Furthermore, crude brown seaweed extracts cannot serve as direct substitutes due to highly variable fucoxanthin titers and the presence of competing matrix components that inhibit intestinal absorption. Finally, fucoxanthin's specific degradation kinetics (rapid first-order degradation >25°C) mean that manufacturing processes optimized for beta-carotene will destroy fucoxanthin yields, necessitating compound-specific encapsulation or lipid-matrix stabilization [2].

Metabolic Pathway Activation: UCP1 Induction in White Adipose Tissue

Fucoxanthin possesses a specific structural capacity to induce Uncoupling Protein 1 (UCP1) expression in abdominal white adipose tissue (WAT), a mechanism not shared by baseline carotenoids. While standard provitamin A carotenoids like beta-carotene influence brown adipose tissue (BAT), fucoxanthin actively promotes the browning of WAT. Clinical and pre-clinical models demonstrate that fucoxanthin supplementation increases resting energy expenditure by upregulating WAT UCP1 mRNA and protein expression, whereas astaxanthin and beta-carotene primarily exert their effects via systemic antioxidant pathways without inducing WAT thermogenesis [1].

| Evidence Dimension | UCP1 expression locus and thermogenic activation |

| Target Compound Data | Fucoxanthin (Induces UCP1 in WAT; increases resting energy expenditure) |

| Comparator Or Baseline | Astaxanthin / Beta-carotene (Lack WAT browning capacity; act primarily on BAT or as systemic antioxidants) |

| Quantified Difference | Fucoxanthin triggers a WAT-to-BAT phenotypic shift (browning) absent in comparator carotenoids. |

| Conditions | In vivo metabolic models and human resting energy expenditure calorimetry. |

Justifies the procurement of fucoxanthin for metabolic and weight-management formulations where generic antioxidant carotenoids are ineffective.

Lipid-Carrier Dependency for Intestinal Absorption

Free fucoxanthin exhibits low oral bioavailability due to rapid degradation and poor aqueous solubility, being hydrolyzed to fucoxanthinol in the gastrointestinal tract. Quantitative pharmacokinetic studies reveal that co-formulation with specific medium-chain triglycerides is mandatory for optimal absorption. When administered with 0.5% monocaprin, the serum concentration of the active metabolite fucoxanthinol reached 0.48 µg/mL, compared to only 0.28 µg/mL when administered in a standard 0.2% soybean oil diet. This represents a ~71% increase in systemic bioavailability strictly dependent on the lipid carrier [1].

| Evidence Dimension | Serum fucoxanthinol concentration |

| Target Compound Data | Fucoxanthin + 0.5% monocaprin carrier (0.48 µg/mL) |

| Comparator Or Baseline | Fucoxanthin + 0.2% standard soybean oil (0.28 µg/mL) |

| Quantified Difference | ~71% increase in active metabolite serum concentration. |

| Conditions | In vivo pharmacokinetic absorption model (diabetic/obese KK-Ay mice). |

Dictates that procurement strategies must simultaneously account for compatible lipid excipients (e.g., monocaprin) to ensure the clinical viability of the final product.

Thermal Degradation Kinetics and Required Biopolymer Encapsulation

Fucoxanthin is highly thermolabile compared to benchmark carotenoids, undergoing rapid trans-to-cis isomerization and degradation at elevated temperatures. Unprotected free fucoxanthin exhibits significant degradation (2.49% loss within 24 hours at 90°C) following first-order kinetics. However, microencapsulation in specific biopolymers fundamentally alters its stability profile. Encapsulation in Gum Arabic (GA) or Maltodextrin (MD) shifts the degradation to second-order kinetics, extending the half-life to 99.8 days and 92.6 days, respectively, under accelerated thermal conditions [1].

| Evidence Dimension | Thermal degradation half-life (t1/2) |

| Target Compound Data | Fucoxanthin encapsulated in Gum Arabic (99.8 days) |

| Comparator Or Baseline | Fucoxanthin encapsulated in Gelatin (69.3 days) or free fucoxanthin (rapid first-order degradation) |

| Quantified Difference | 44% extension in half-life using Gum Arabic vs Gelatin matrices. |

| Conditions | Accelerated thermal degradation modeling (spray-dried microcapsules at 90°C). |

Forces manufacturers to select specific wall materials (Gum Arabic/Maltodextrin) during procurement and processing to prevent catastrophic titer loss during shelf-life.

Allenic Bond-Driven Superoxide Scavenging vs. Singlet Oxygen Quenching

The antioxidant profile of fucoxanthin diverges sharply from standard carotenoids due to its allenic bond. While beta-carotene is a highly efficient singlet oxygen quencher—exhibiting a quenching rate constant 10.7 times faster than fucoxanthin—fucoxanthin demonstrates greater superoxide radical scavenging activity in Electron Spin Resonance (ESR) assays. This structural divergence means fucoxanthin is highly specialized for mitigating superoxide-driven oxidative stress, whereas astaxanthin or beta-carotene remain the preferred choices for generic singlet oxygen quenching [1].

| Evidence Dimension | Singlet oxygen quenching rate constant (kQ) |

| Target Compound Data | Fucoxanthin (kQ = 1.19 × 10^10 M^-1 s^-1) |

| Comparator Or Baseline | Beta-carotene (kQ = 12.78 × 10^10 M^-1 s^-1) |

| Quantified Difference | Beta-carotene quenches singlet oxygen 10.7x faster, but fucoxanthin dominates in superoxide scavenging. |

| Conditions | ESR analysis and singlet oxygen quenching assays. |

Prevents buyers from misallocating fucoxanthin for generic UV-protection applications, redirecting it toward specialized superoxide-targeted therapeutic formulations.

Metabolic Syndrome and Anti-Obesity Nutraceuticals

Fucoxanthin is the required active pharmaceutical ingredient for formulations targeting white adipose tissue browning and resting energy expenditure increases, where generic carotenoids like beta-carotene fail to induce UCP1 expression[1].

Advanced Lipid-Based Delivery Systems

Due to its strict dependence on lipid carriers for intestinal absorption, fucoxanthin is highly suited for integration into self-microemulsifying drug delivery systems (SMEDDS) or medium-chain triglyceride (e.g., monocaprin) softgels to maximize conversion to its active metabolite, fucoxanthinol [2].

Thermally Stabilized Functional Foods

By utilizing spray-dried fucoxanthin with Gum Arabic or Maltodextrin wall materials, manufacturers can incorporate this thermolabile compound into baked goods or pasteurized beverages, shifting its degradation profile to second-order kinetics and ensuring shelf-life stability [3].

References

- [1] Gammone, M. A., & D'Orazio, N. Anti-Obesity Activity of the Marine Carotenoid Fucoxanthin. Marine Drugs 2015, 13(4), 2196-2214.

- [2] Maeda, H., et al. Monocaprin Enhances Bioavailability of Fucoxanthin in Diabetic/Obese KK-Ay Mice. Marine Drugs, 2022, 20(7), 445.

- [3] Zhao, D., et al. The stability and bioaccessibility of fucoxanthin in spray-dried microcapsules based on various biopolymers. Food Chemistry, 2018.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Wikipedia

Use Classification

Dates

2: Ye GL, Du DL, Jin LJ, Wang LL. Sensitization of TRAIL-resistant cervical cancer cells through combination of TRAIL and fucoxanthin treatments. Eur Rev Med Pharmacol Sci. 2017 Dec;21(24):5594-5601. doi: 10.26355/eurrev_201712_14000. PubMed PMID: 29271991.

3: Zeng J, Zhang Y, Ruan J, Yang Z, Wang C, Hong Z, Zuo Z. Protective effects of fucoxanthin and fucoxanthinol against tributyltin-induced oxidative stress in HepG2 cells. Environ Sci Pollut Res Int. 2017 Dec 8. doi: 10.1007/s11356-017-0661-3. [Epub ahead of print] PubMed PMID: 29222657.

4: Rebello CJ, Greenway FL, Johnson WD, Ribnicky D, Poulev A, Stadler K, Coulter AA. Fucoxanthin and Its Metabolite Fucoxanthinol Do Not Induce Browning in Human Adipocytes. J Agric Food Chem. 2017 Dec 20;65(50):10915-10924. doi: 10.1021/acs.jafc.7b03931. Epub 2017 Dec 8. PubMed PMID: 29172481; PubMed Central PMCID: PMC5751931.

5: Chang YH, Chen YL, Huang WC, Liou CJ. Fucoxanthin attenuates fatty acid-induced lipid accumulation in FL83B hepatocytes through regulated Sirt1/AMPK signaling pathway. Biochem Biophys Res Commun. 2018 Jan 1;495(1):197-203. doi: 10.1016/j.bbrc.2017.11.022. Epub 2017 Nov 4. PubMed PMID: 29113798.

6: Yu RX, Yu RT, Liu Z. Inhibition of two gastric cancer cell lines induced by fucoxanthin involves downregulation of Mcl-1 and STAT3. Hum Cell. 2018 Jan;31(1):50-63. doi: 10.1007/s13577-017-0188-4. Epub 2017 Nov 6. PubMed PMID: 29110251.

7: Zhang T, Liu C, Dong W, Wang W, Sun Y, Chen X, Yang C, Dai N. Photoelectrochemical Complexes of Fucoxanthin-Chlorophyll Protein for Bio-Photovoltaic Conversion with a High Open-Circuit Photovoltage. Chem Asian J. 2017 Dec 5;12(23):2996-2999. doi: 10.1002/asia.201701296. Epub 2017 Nov 2. PubMed PMID: 29024505.

8: Lin J, Yu J, Zhao J, Zhang K, Zheng J, Wang J, Huang C, Zhang J, Yan X, Gerwick WH, Wang Q, Cui W, He S. Fucoxanthin, a Marine Carotenoid, Attenuates β-Amyloid Oligomer-Induced Neurotoxicity Possibly via Regulating the PI3K/Akt and the ERK Pathways in SH-SY5Y Cells. Oxid Med Cell Longev. 2017;2017:6792543. doi: 10.1155/2017/6792543. Epub 2017 Aug 8. PubMed PMID: 28928905; PubMed Central PMCID: PMC5591933.

9: Rajauria G, Foley B, Abu-Ghannam N. Characterization of dietary fucoxanthin from Himanthalia elongata brown seaweed. Food Res Int. 2017 Sep;99(Pt 3):995-1001. doi: 10.1016/j.foodres.2016.09.023. Epub 2016 Sep 22. PubMed PMID: 28865626.

10: Lopes-Costa E, Abreu M, Gargiulo D, Rocha E, Ramos AA. Anticancer effects of seaweed compounds fucoxanthin and phloroglucinol, alone and in combination with 5-fluorouracil in colon cells. J Toxicol Environ Health A. 2017;80(13-15):776-787. doi: 10.1080/15287394.2017.1357297. Epub 2017 Aug 29. PubMed PMID: 28850007.

11: Khoroshyy P, Bína D, Gardian Z, Litvín R, Alster J, Pšenčík J. Quenching of chlorophyll triplet states by carotenoids in algal light-harvesting complexes related to fucoxanthin-chlorophyll protein. Photosynth Res. 2017 Jul 1. doi: 10.1007/s11120-017-0416-5. [Epub ahead of print] PubMed PMID: 28669083.

12: Ma SY, Park WS, Lee DS, Choi G, Yim MJ, Lee JM, Jung WK, Park SG, Seo SK, Park SJ, Han IY, Choi YH, Choi IW. Fucoxanthin inhibits profibrotic protein expression in vitro and attenuates bleomycin-induced lung fibrosis in vivo. Eur J Pharmacol. 2017 Sep 15;811:199-207. doi: 10.1016/j.ejphar.2017.06.022. Epub 2017 Jun 19. PubMed PMID: 28642129.

13: Mikami N, Hosokawa M, Miyashita K, Sohma H, Ito YM, Kokai Y. Reduction of HbA1c levels by fucoxanthin-enriched akamoku oil possibly involves the thrifty allele of uncoupling protein 1 (UCP1): a randomised controlled trial in normal-weight and obese Japanese adults. J Nutr Sci. 2017 Feb 14;6:e5. doi: 10.1017/jns.2017.1. eCollection 2017. PubMed PMID: 28620480; PubMed Central PMCID: PMC5465861.

14: Xiang S, Liu F, Lin J, Chen H, Huang C, Chen L, Zhou Y, Ye L, Zhang K, Jin J, Zhen J, Wang C, He S, Wang Q, Cui W, Zhang J. Fucoxanthin Inhibits β-Amyloid Assembly and Attenuates β-Amyloid Oligomer-Induced Cognitive Impairments. J Agric Food Chem. 2017 May 24;65(20):4092-4102. doi: 10.1021/acs.jafc.7b00805. Epub 2017 May 11. PubMed PMID: 28478680.

15: Yu J, Lin JJ, Yu R, He S, Wang QW, Cui W, Zhang JR. Fucoxanthin prevents H(2)O(2)-induced neuronal apoptosis via concurrently activating the PI3-K/Akt cascade and inhibiting the ERK pathway. Food Nutr Res. 2017 Mar 28;61(1):1304678. doi: 10.1080/16546628.2017.1304678. eCollection 2017. PubMed PMID: 28469544; PubMed Central PMCID: PMC5404425.

16: Zhang L, Wang H, Fan Y, Gao Y, Li X, Hu Z, Ding K, Wang Y, Wang X. Fucoxanthin provides neuroprotection in models of traumatic brain injury via the Nrf2-ARE and Nrf2-autophagy pathways. Sci Rep. 2017 Apr 21;7:46763. doi: 10.1038/srep46763. PubMed PMID: 28429775; PubMed Central PMCID: PMC5399453.

17: Sellimi S, Ksouda G, Benslima A, Nasri R, Rinaudo M, Nasri M, Hajji M. Enhancing colour and oxidative stabilities of reduced-nitrite turkey meat sausages during refrigerated storage using fucoxanthin purified from the Tunisian seaweed Cystoseira barbata. Food Chem Toxicol. 2017 Sep;107(Pt B):620-629. doi: 10.1016/j.fct.2017.04.001. Epub 2017 Apr 4. PubMed PMID: 28389351.

18: Lin HV, Tsou YC, Chen YT, Lu WJ, Hwang PA. Effects of Low-Molecular-Weight Fucoidan and High Stability Fucoxanthin on Glucose Homeostasis, Lipid Metabolism, and Liver Function in a Mouse Model of Type II Diabetes. Mar Drugs. 2017 Apr 7;15(4). pii: E113. doi: 10.3390/md15040113. PubMed PMID: 28387741; PubMed Central PMCID: PMC5408259.

19: Kuznetsova V, Chábera P, Litvín R, Polívka T, Fuciman M. Effect of Isomerization on Excited-State Dynamics of Carotenoid Fucoxanthin. J Phys Chem B. 2017 May 4;121(17):4438-4447. doi: 10.1021/acs.jpcb.7b02526. Epub 2017 Apr 25. PubMed PMID: 28382818.

20: Satomi Y. Antitumor and Cancer-preventative Function of Fucoxanthin: A Marine Carotenoid. Anticancer Res. 2017 Apr;37(4):1557-1562. Review. PubMed PMID: 28373414.